molecular formula C11H15NO2S B1462189 2-(3,5-Dimethoxyphenyl)thiazolidine CAS No. 1170919-17-1

2-(3,5-Dimethoxyphenyl)thiazolidine

Cat. No.: B1462189
CAS No.: 1170919-17-1
M. Wt: 225.31 g/mol
InChI Key: SWDFKTPJWKUBOS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)thiazolidine is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Conformational Study and Vibrational Spectra

A close derivative, 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, underwent a conformational study revealing the existence of the compound as the 2-amino tautomer rather than the 2-imino tautomer. Through X-ray structure analysis and FTIR spectra, this study provided insights into the tautomerism of thiazolidine derivatives, highlighting their structural complexity and potential applications in chemical synthesis and drug design (Nowaczyk et al., 2014).

Antimicrobial and Antioxidant Properties

Another study focused on 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid, derived from a similar synthetic pathway, demonstrated significant antimicrobial and antioxidant activities. This compound's structure was confirmed through various spectral data, and its effectiveness against bacterial strains as well as its antioxidant capacity were evaluated, suggesting potential applications in developing new antimicrobial and antioxidant agents (Karanth et al., 2018).

Antitumor Activities

The synthesis of thiazolidine-4-ones with potential antitumor and antioxidant activities was reported, where derivatives demonstrated moderate in vitro activity against hepatocellular carcinoma and effective antioxidant activity. These findings indicate the potential of thiazolidine derivatives in cancer therapy and oxidative stress management (Aly et al., 2012).

Synthetic and Medicinal Perspectives

Thiazolidinones, including derivatives similar to 2-(3,5-Dimethoxyphenyl)thiazolidine, have been extensively reviewed for their synthetic approaches and biological significance, showcasing a wide range of pharmacological activities such as anticancer, antidiabetic, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. This review underscores the versatility and therapeutic potential of thiazolidinone scaffolds in drug development (Manjal et al., 2017).

Tyrosinase Inhibition for Melanin Control

A study described the synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors, highlighting one derivative's significant inhibitory effect on tyrosinase activity and melanin production in cells. This suggests potential applications in addressing hyperpigmentation and related skin conditions (Ha et al., 2012).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethoxyphenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The sulfur atom in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been reported to exhibit neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal cells . Additionally, these compounds can affect the proliferation and apoptosis of cancer cells, making them potential candidates for anticancer therapies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, thiazolidine derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can remain stable under physiological conditions, maintaining their biological activity over extended periods . The degradation of these compounds can lead to the formation of inactive or less active metabolites, which may affect their overall efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing inflammation or protecting against oxidative stress. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Therefore, it is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, thiazolidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound, affecting its overall therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of thiazolidine derivatives in specific tissues can influence their therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazolidine derivatives may localize to the mitochondria, where they can modulate mitochondrial function and protect against oxidative stress . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h5-7,11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDFKTPJWKUBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2NCCS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.